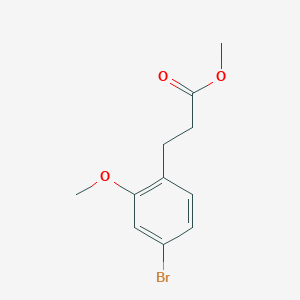

Methyl 3-(4-Bromo-2-methoxyphenyl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3-(4-Bromo-2-methoxyphenyl)propanoate is an organic compound with the molecular formula C11H13BrO3 It is a derivative of propanoic acid and features a bromine atom and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(4-Bromo-2-methoxyphenyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 3-(4-Bromo-2-methoxyphenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-Bromo-2-methoxyphenyl)propanoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The ester group can be reduced to form alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents used under anhydrous conditions.

Major Products Formed

Substitution: Products depend on the nucleophile used, such as 3-(4-Methoxyphenyl)propanoate if bromine is replaced by a hydrogen atom.

Oxidation: Products include 3-(4-Bromo-2-methoxyphenyl)propanoic acid or 3-(4-Bromo-2-methoxyphenyl)propanal.

Reduction: Products include 3-(4-Bromo-2-methoxyphenyl)propanol.

Scientific Research Applications

Methyl 3-(4-Bromo-2-methoxyphenyl)propanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(4-Bromo-2-methoxyphenyl)propanoate involves its interaction with specific molecular targets. The bromine atom and methoxy group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis to release the corresponding acid, which may further interact with biological targets.

Comparison with Similar Compounds

Methyl 3-(4-Bromo-2-methoxyphenyl)propanoate can be compared with similar compounds such as:

Methyl 3-(4-Methoxyphenyl)propanoate: Lacks the bromine atom, resulting in different reactivity and applications.

Methyl 3-(4-Bromo-3-methoxyphenyl)propanoate: The position of the methoxy group is different, affecting the compound’s chemical properties.

Methyl 3-(4-Bromo-2-hydroxyphenyl)propanoate:

Biological Activity

Methyl 3-(4-bromo-2-methoxyphenyl)propanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, structural characteristics, and potential applications based on various research findings.

Chemical Structure and Properties

This compound features a propanoate backbone with a bromo and methoxy substituent on the phenyl ring. The presence of these functional groups enhances its reactivity and interaction with biological targets, which is crucial for its pharmacological properties.

- Molecular Formula : C12H13BrO3

- Molecular Weight : Approximately 287.14 g/mol

The stereochemistry and electronic properties imparted by the bromo and methoxy groups play a pivotal role in the compound's biological interactions.

The biological activity of this compound is primarily attributed to its ability to bind to various molecular targets, including enzymes and receptors. The bromine and methoxy groups enhance binding affinity, leading to modulation of enzyme activity or receptor signaling pathways. This interaction profile can be influenced by structural modifications, highlighting the importance of structure-activity relationships (SAR) in drug design.

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer activity against various cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis in cancer cells. For instance, it has been shown to inhibit cell proliferation in human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines through mechanisms involving oxidative stress and disruption of cellular signaling pathways .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties . Research indicates that derivatives of similar structural motifs demonstrate significant antimicrobial activity against a range of pathogens, suggesting that this compound may possess similar properties . The presence of halogens such as bromine is often linked to enhanced antimicrobial efficacy.

Enzyme Inhibition

This compound has shown potential as an enzyme inhibitor , particularly in pathways related to inflammation and cancer progression. Its ability to modulate enzyme activity can lead to therapeutic effects in diseases characterized by dysregulated enzyme functions .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- In Vitro Studies : A study demonstrated that this compound exhibited significant cytotoxicity against U-87 cells with an IC50 value indicating effective inhibition at low concentrations .

- Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications to the bromine or methoxy groups can significantly alter binding affinities and biological activities. For example, replacing bromine with chlorine resulted in decreased potency against certain cancer cell lines .

- Pharmacokinetic Profiles : Investigations into the pharmacokinetics of related compounds suggest that this compound may have favorable absorption and distribution characteristics, making it a candidate for further development in drug formulation .

Data Tables

Properties

Molecular Formula |

C11H13BrO3 |

|---|---|

Molecular Weight |

273.12 g/mol |

IUPAC Name |

methyl 3-(4-bromo-2-methoxyphenyl)propanoate |

InChI |

InChI=1S/C11H13BrO3/c1-14-10-7-9(12)5-3-8(10)4-6-11(13)15-2/h3,5,7H,4,6H2,1-2H3 |

InChI Key |

YYPRLVGTVHOKPT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)CCC(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.